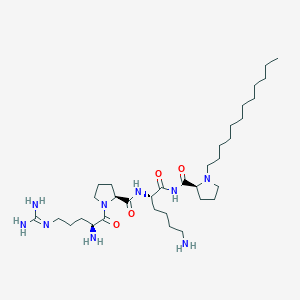
Arginyl-prolyl-lysyl-prolyl-dodecane
Description
Arginyl-prolyl-lysyl-prolyl-dodecane is a synthetic peptide-lipid conjugate comprising a tetrapeptide sequence (arginine-proline-lysine-proline) linked to a dodecane (12-carbon) alkyl chain. The presence of arginine and lysine residues confers a positive charge, enhancing interactions with negatively charged biological membranes, while proline residues may contribute to conformational rigidity . The dodecane tail likely improves membrane permeability and stability in hydrophobic environments.
Properties
CAS No. |
111422-31-2 |
|---|---|
Molecular Formula |
C34H65N9O4 |
Molecular Weight |
663.9 g/mol |
IUPAC Name |
(2S)-N-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]-1-dodecylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C34H65N9O4/c1-2-3-4-5-6-7-8-9-10-13-23-42-24-15-19-28(42)31(45)41-30(44)27(18-11-12-21-35)40-32(46)29-20-16-25-43(29)33(47)26(36)17-14-22-39-34(37)38/h26-29H,2-25,35-36H2,1H3,(H,40,46)(H4,37,38,39)(H,41,44,45)/t26-,27-,28-,29-/m0/s1 |
InChI Key |
DQGMTLZKLMCVRL-DZUOILHNSA-N |
SMILES |
CCCCCCCCCCCCN1CCCC1C(=O)NC(=O)C(CCCCN)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N |
Isomeric SMILES |
CCCCCCCCCCCCN1CCC[C@H]1C(=O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CCCCCCCCCCCCN1CCCC1C(=O)NC(=O)C(CCCCN)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N |
Synonyms |
Arg-Pro-Lys-Pro(CH2)(11)CH3 arginyl-prolyl-lysyl-prolyl-dodecane substance P (1-4)-C12 |
Origin of Product |
United States |
Comparison with Similar Compounds
To contextualize the properties of arginyl-prolyl-lysyl-prolyl-dodecane, we compare it with three classes of structurally or functionally related compounds: peptide-lipid conjugates , heterocyclic precursors , and azo dye derivatives .
Peptide-Lipid Conjugates
Peptide-lipid hybrids are widely studied for their ability to bridge hydrophilic and hydrophobic domains. For example:
- Palmitoyl-KKKK (C16-K4) : A lipidated peptide with a palmitoyl chain and lysine repeats. Compared to this compound, C16-K4 exhibits stronger cationic charge but lacks proline-induced rigidity, leading to faster enzymatic degradation .
- Stearic Acid-Conjugated RGD Peptides: These conjugates enhance cellular uptake via integrin binding.
Table 1: Comparative Properties of Peptide-Lipid Conjugates
| Property | This compound | C16-K4 | RGD-Stearate |
|---|---|---|---|
| Molecular Weight (Da) | ~1200 (estimated) | 1098 | ~1400 |
| Charge at pH 7 | +2 (arginine/lysine) | +4 (lysine) | Neutral (deprotonated) |
| Hydrophobic Chain | Dodecane (C12) | Palmitoyl (C16) | Stearic Acid (C18) |
| Stability in Serum | Moderate (proline protection) | Low | High |
Heterocyclic Precursors
Arylhydrazonopropanals, as described in , serve as precursors for heterocycles like pyridazinones and cinnolines . While structurally distinct from peptide-lipid conjugates, these compounds share a focus on modular synthesis and bioactivity:
- 3-Aroylpyridazines : Exhibit antimicrobial activity but lack the membrane-targeting cationic charge of this compound.
- Cinnoline Derivatives: Known for fluorescence and anticancer properties. Their planar aromatic structures contrast with the amphiphilic nature of peptide-lipid hybrids.
Key Difference : this compound’s bioactivity likely derives from physical membrane interactions, whereas heterocycles depend on specific molecular recognition .
Azo Dye Derivatives
Azo dyes, such as those in , are aromatic compounds with -N=N- linkages. Substituted aniline-based azo dyes demonstrate antimicrobial and anticancer properties . Comparatively:
- Bioactivity Mechanism : Azo dyes intercalate into DNA or inhibit enzymes, while this compound may disrupt microbial membranes.
- Solubility : Azo dyes are highly water-soluble due to sulfonic acid groups, whereas the peptide-lipid conjugate has balanced amphiphilicity.
Table 2: Pharmacological Comparison
| Compound Class | Primary Target | Solubility (mg/mL) | Toxicity (IC50, μM) |
|---|---|---|---|
| Peptide-lipid conjugates | Cell membranes | 10–50 (aqueous) | >100 (estimated) |
| Azo dyes | DNA/Enzymes | 100–500 | 5–20 |
| Heterocyclic precursors | Enzyme active sites | 1–10 | 10–50 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


